molecular formula C20H15FN4O3 B11122367 Methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11122367
M. Wt: 378.4 g/mol
InChI Key: ZAJLALXEPHCKFJ-UHFFFAOYSA-N
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Description

Methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, an imino group, and a triazatricyclo framework

Preparation Methods

The synthesis of Methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction typically involves the use of boron reagents and palladium catalysts to achieve the desired coupling.

Chemical Reactions Analysis

Methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being explored for its potential therapeutic properties, including its use as a neuroprotective and anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and modulating signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as 4-fluorobenzylamine and other fluorophenyl derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture . The unique triazatricyclo framework of this compound sets it apart from these similar compounds and contributes to its distinct chemical and biological properties.

Biological Activity

Methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique triazatricyclo structure and the presence of a fluorophenyl substituent. This article aims to explore the biological activity of this compound through various studies and findings.

  • Molecular Formula : C21H17FN4O3
  • Molar Mass : 392.38 g/mol
  • Structural Features : The compound features a triazatricyclo framework that enhances its biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds similar to methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo have exhibited various biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth.
  • Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains.
  • Enzyme Inhibition : Interaction with specific enzymes may lead to therapeutic applications in various diseases.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies suggest that the compound may exert its effects through:

  • Enzyme Inhibition : Compounds related to this structure often inhibit key enzymes involved in cellular processes.
  • DNA Interaction : Some studies indicate potential binding to DNA or interference with DNA replication mechanisms.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds can provide insights into the biological activity of methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo:

Compound NameMolecular FormulaKey Features
Ethyl 1-[(4-fluorophenyl)methyl]-2-imino-5-oxodipyrido[1,2-d:3',4'-f]pyrimidine-3-carboxylateC20H16F2N4O3Similar fluorophenyl group; potential antitumor activity
Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinolineC20H16F2N4O3Incorporates triazole; diverse biological activities
SildenafilC22H30N6O4SKnown phosphodiesterase inhibitor; widely studied for erectile dysfunction

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of this compound's biological properties. Notable findings include:

  • Antitumor Studies : A study demonstrated that derivatives of this compound inhibited cancer cell proliferation in vitro by disrupting cell cycle progression.
  • Microbial Activity : Research indicated that the compound exhibited significant antibacterial activity against Gram-positive bacteria.
  • Pharmacokinetic Studies : Investigations into absorption and metabolism suggest favorable profiles for oral bioavailability.

Properties

Molecular Formula

C20H15FN4O3

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C20H15FN4O3/c1-28-20(27)14-10-15-18(23-16-4-2-3-9-24(16)19(15)26)25(17(14)22)11-12-5-7-13(21)8-6-12/h2-10,22H,11H2,1H3

InChI Key

ZAJLALXEPHCKFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=C(C=C4)F

Origin of Product

United States

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